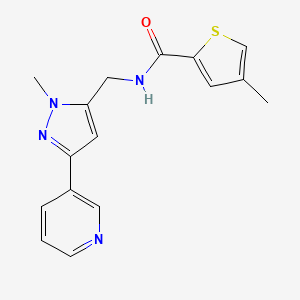

4-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide

Description

4-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide is a heterocyclic carboxamide derivative featuring a thiophene-2-carboxamide core linked to a pyrazole ring substituted with a pyridin-3-yl group. Its structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules.

Properties

IUPAC Name |

4-methyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-11-6-15(22-10-11)16(21)18-9-13-7-14(19-20(13)2)12-4-3-5-17-8-12/h3-8,10H,9H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLWIQTWKFAYCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The compound is synthesized through a multi-component reaction that integrates thiophene and pyrazole derivatives. The key steps include:

- Formation of Pyrazole Derivative : A pyrazole structure is formed by reacting appropriate aldehydes with hydrazine derivatives.

- Coupling Reaction : The pyrazole derivative is then coupled with a thiophene carboxamide under basic conditions.

- Purification : The final product is purified using column chromatography to obtain the desired compound in high purity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity:

- Cytotoxicity Studies : In vitro studies have demonstrated that related pyrazole derivatives show potent cytotoxic effects against various cancer cell lines, including HeLa and liver cancer cells, with IC50 values ranging from 36 nM to 359 nM depending on the specific structural modifications .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | HeLa | 58 |

| Compound B | HONE1 | 180 |

| Compound C | NUGC | 36 |

The mechanism of action for these compounds often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. The presence of the pyridine ring in the structure has been linked to enhanced potency, possibly due to increased interaction with biological targets .

Toxicity and Safety Profile

While many pyrazole derivatives demonstrate promising anticancer activity, their toxicity profiles are also critical:

- Brine Shrimp Lethality Assay : This assay has been employed to evaluate the toxicity of synthesized compounds, revealing that some derivatives exhibit moderate toxicity towards normal cells while retaining selectivity for cancer cells .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Study on Pyrazole Derivatives : A comprehensive study evaluated various pyrazole derivatives for their anticancer activity. Compounds with a pyridine moiety showed enhanced activity against liver cancer cell lines compared to those without .

- Structure–Activity Relationship (SAR) : Analysis of different substituents on the pyrazole ring revealed that electron-withdrawing groups significantly improved cytotoxicity, indicating a strong correlation between molecular structure and biological activity .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound exhibits promising pharmacological activities, particularly as an inhibitor in various biological pathways. Its structure suggests potential interactions with key receptors and enzymes involved in disease mechanisms.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds, including the target compound, can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that pyrazole derivatives can act as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The ability of 4-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide to modulate these pathways could make it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

The compound's structure allows for potential anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines, suggesting that this compound may also possess similar properties. This could be particularly useful in treating chronic inflammatory diseases such as rheumatoid arthritis .

Antimicrobial Properties

There is emerging evidence that compounds with thiophene and pyrazole moieties exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further research in the field of antimicrobial agents .

Agricultural Sciences

Pesticidal Applications

The unique chemical structure of this compound may also lend itself to applications in agricultural science as a pesticide or herbicide. Compounds with similar structures have demonstrated effective herbicidal properties against specific weed species, suggesting that this compound could be explored for its efficacy in crop protection .

Material Science

Polymer Chemistry

In material science, the incorporation of thiophene and pyrazole derivatives into polymer matrices has been studied for developing conductive polymers. The presence of electron-rich thiophene units can enhance the electrical conductivity of polymers, making them suitable for applications in organic electronics and photovoltaic devices .

Table: Summary of Applications

| Field | Application | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibition of tumor growth via kinase inhibition |

| Anti-inflammatory Effects | Reduction of pro-inflammatory cytokines | |

| Antimicrobial Properties | Potential treatment for bacterial infections | |

| Agricultural Sciences | Pesticidal Applications | Effective against specific weed species |

| Material Science | Polymer Chemistry | Development of conductive polymers |

Comparison with Similar Compounds

Substituent Variation: Pyridine vs. Thiophene

A closely related analog, 4-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide (), replaces the pyridin-3-yl group with a thiophen-2-yl moiety. Key differences include:

- Electronic Properties : Pyridine is more basic (pKa ~5.2) than thiophene, which lacks lone pairs for hydrogen bonding. This may enhance target binding in pyridine-containing analogs.

- Solubility : Pyridine’s basicity could improve aqueous solubility compared to thiophene.

- Biological Activity : Thiophene-substituted analogs are often associated with improved metabolic stability but may reduce interactions with polar targets.

| Property | Pyridine Substituent (Target Compound) | Thiophene Substituent (Analog) |

|---|---|---|

| Aromatic Ring Type | Pyridin-3-yl | Thiophen-2-yl |

| Hydrogen Bonding | Moderate (N lone pair) | None |

| Predicted logP | ~2.8 (estimated) | ~3.2 (estimated) |

Functional Group Variation: Carboxamide vs. Sulfonamide

The compound 1-[(2,4-Dichlorophenyl)methyl]-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide () replaces the carboxamide group with a sulfonamide. Key distinctions:

- Acidity : Sulfonamides (pKa ~10) are more acidic than carboxamides (pKa ~15–17), affecting ionization and membrane permeability.

- Synthetic Yield : The sulfonamide analog was synthesized in 39.9% yield, suggesting comparable synthetic feasibility to carboxamides.

- Bioactivity : Sulfonamides are classically associated with antibacterial activity, while carboxamides may offer broader target selectivity.

| Property | Carboxamide (Target Compound) | Sulfonamide (Analog) |

|---|---|---|

| Functional Group | -CONH2 | -SO2NH2 |

| Acidity | Weakly acidic | Moderately acidic |

| Synthetic Yield | Not reported | 39.9% |

Core Heterocycle Variation: Pyrazole vs. Thiazole

The compound N-(2-chloro-6-methylphenyl)-2-((3-(pyridin-3-ylcarbamoyl)phenyl)amino)thiazole-5-carboxamide () replaces the pyrazole core with a thiazole. Differences include:

- Electron Density : Thiazoles are more electron-deficient than pyrazoles, altering binding to enzymatic targets.

- Metabolic Stability : Thiazoles are prone to oxidative metabolism, whereas pyrazoles may exhibit longer half-lives.

- Bioactivity : Thiazole derivatives are prominent in kinase inhibitors, while pyrazoles are common in anti-inflammatory agents.

| Property | Pyrazole Core (Target Compound) | Thiazole Core (Analog) |

|---|---|---|

| Heterocycle | Pyrazole | Thiazole |

| Electron Density | Moderate | Low (aromatic) |

| Metabolic Stability | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.